molecular formula C30H48O6 B191771 Madecassic acid CAS No. 18449-41-7

Madecassic acid

Cat. No. B191771
CAS RN: 18449-41-7
M. Wt: 504.7 g/mol
InChI Key: PRAUVHZJPXOEIF-UQPQHHFRSA-N
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Description

Madecassic acid is a skin care ingredient used primarily for its soothing benefits . It’s one of the four standout bioactive compounds and triterpenes in Centella asiatica extract alongside asiaticoside, asiatic acid, and madecassoside . This active component serves many purposes when included in skin care formulas . It’s been proven to help soothe and calm skin . As a triterpene, madecassic acid also exhibits antioxidant benefits .


Synthesis Analysis

A series of novel madecassic acid derivatives was synthesized and screened against the National Cancer Institute’s 60 human cancer cell line panel . Among them, compounds 5, 12, and 17 displayed potent and highly differential antiproliferative activity against 80% of the tumor cells harboring the B-Raf V600E mutation within the nanomolar range .


Molecular Structure Analysis

Madecassic acid is a terpenoid with an ursane skeleton isolated from Centella asiatica . Its molecular formula is C30H48O6 .


Chemical Reactions Analysis

Modifications of madecassic acid structure can provide molecules with potent anticancer activity against cell lines harboring the clinically relevant B-Raf V600E mutation .


Physical And Chemical Properties Analysis

Madecassic acid is a solid substance . It has a molecular weight of 504.70 . It is soluble in DMSO .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary: MA, an active triterpenoid compound isolated from the traditional Chinese medicine, Centella asiatica, has been studied for its antibacterial activity .
  • Methods of Application: The antibacterial activity was investigated through measuring the diameter of the inhibition zone, the minimum inhibitory concentration (MIC), the growth curve, and the effect on the bacterial biofilm . The antibacterial mechanism was also discussed from the aspects of cell wall integrity variation, cell membrane permeability, and the activities of related enzymes in the respiratory metabolic pathway before and after the intervention by MA .
  • Results: MA had an inhibitory effect on eight kinds of pathogenic bacteria, and the MIC values for Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus megaterium were 31.25, 62.5, 250, 125, 62.5, and 62.5 µg/mL, respectively . For instance, 31.25 µg/mL MA could inhibit the growth of Staphylococcus aureus within 28 h .

2. Enhanced Bioavailability through Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Application Summary: A study aimed to develop a SNEDDS for MA to improve its oral absorption .
  • Methods of Application: The utilized oil phases, surfactants, and co-surfactants for SNEDDS were selected based on the solubility of MA and emulsification efficiency . The optimized formulation was characterized for pharmaceutical properties and its pharmacokinetic behavior was examined in rats .
  • Results: The optimized nanoemulsion formula consists of Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP in a weight ratio of 1:2.7:2.7:3.6 (w/w/w/w) . MCA-loaded SNEDDS presented a small droplet size (21.52 ± 0.23 nm), with a zeta potential value of − 3.05 ± 0.3 mV . Compared with pure MCA, SNEDDS had a higher effective permeability coefficient and showed 8.47-fold and 4.01-fold of maximum plasma concentration (C max) and area under the plasma concentration-time curve (AUC), respectively .

3. Analytical Chemistry

  • Methods of Application: Techniques used include thin-layer chromatography and mass spectrometry (TLC-MS), TLC coupled to high-speed counter-current chromatography, ultraviolet-visible spectroscopy (UVS), high performance liquid chromatography (HPLC), HPTLC, HPLC–electrospray ionization–mass spectrometry (HPLC–ESI–MS), HPLC-ultraviolet (HPLC-UV), and HPLC-paired with evaporative light scattering detector (HPLC-ELSD) .
  • Results: These techniques allow for the identification and quantification of MA in various samples, contributing to the understanding of its distribution and role in different contexts .

4. Neuroprotective Effects

  • Application Summary: MA has been studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease .
  • Methods of Application: In vivo studies have been conducted to investigate the effects of MA on the PI3K/Akt/mTOR signaling pathway and its impact on the expression of c-Jun N-terminal kinase-p53-Bax 3 (JNK3) .
  • Results: The inhibition of the PI3K/Akt/mTOR signaling pathway led to a decrease in the expression of JNK3, thus protecting dopaminergic neurons and improving Parkinson’s disease .

6. Anti-Inflammatory

Safety And Hazards

Madecassic acid should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It should be stored at 4°C, protected from light, dry, and sealed . It is recommended to use personal protective equipment and chemical impermeable gloves when handling madecassic acid .

Future Directions

Madecassic acid has shown significant antibacterial activity against eight kinds of pathogenic bacteria . Future research could focus on exploring its potential as a new antibacterial drug . Moreover, its derivatives have shown potent anticancer activity, suggesting that it could be a promising lead for the development of new anticancer drugs .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUVHZJPXOEIF-AOLYGAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939838
Record name Madecassic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Madecassic Acid

CAS RN

18449-41-7
Record name Madecassic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18449-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Madecassic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Madecassic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Madecassic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urs-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2α,3β,4α,6β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MADECASSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7O1N24J82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
YM Hsu, Y Hung, L Hu, Y Lee, M Yin - Nutrients, 2015 - mdpi.com
… In summary, madecassic acid intake improved glycemic control and hemostatic imbalance in diabetic mice. Furthermore, this compound provided lipid-lowering effects in circulation and …
Number of citations: 39 www.mdpi.com
JH Won, JS Shin, HJ Park, HJ Jung, DJ Koh… - Planta …, 2010 - thieme-connect.com
… We have investigated the anti-inflammatory effects of madecassic acid … Both madecassic acid and madecassoside inhibited the … Madecassoside and madecassic acid used for this study …
Number of citations: 117 www.thieme-connect.com
O Kraft, AK Hartmann, S Hoenke, I Serbian… - International Journal of …, 2022 - mdpi.com
… , hederagenin, and madecassic acid, cytotoxicity increased—by … In particular, a madecassic acid homopiperazinyl rhodamine … cytotoxic than parent madecassic acid for A2780 ovarian …
Number of citations: 10 www.mdpi.com
ASC Valdeira, E Darvishi… - Journal of natural …, 2019 - ACS Publications
… The present findings suggest this novel madecassic acid … of 2-furoylate and cinnamate madecassic acid derivatives was … For this purpose, a series of novel diosphenol madecassic acid …
Number of citations: 16 pubs.acs.org
F Bonte, M Dumas, C Chaudagne, A Meybeck - Planta medica, 1994 - thieme-connect.com
Asiatic acid, madecassic acid, and asiaticoside, terpenoids with an ursane skeleton, were tested separately and in combination on skin human fibroblast collagen I synthesis in vitro. In …
Number of citations: 269 www.thieme-connect.com
C Wei, P Cui, X Liu - Molecules, 2023 - mdpi.com
… new antibacterial drugs from Chinese medicine, a series of experiments were carried out for verifying and elucidating the antibacterial activity and mechanisms of madecassic acid (MA), …
Number of citations: 2 www.mdpi.com
H Zhang, M Zhang, Y Tao, G Wang, B Xia - J BUON, 2014 - jbuon.com
… madecassic acid in bd H2O (the amount of madecassic acid in bd H2O was mouse weight-dependent, according to the criteria of 50 mg/ kg) or only 0.5 ml of bd H2O (as control group). …
Number of citations: 22 jbuon.com
B Xia, L Bai, X Li, J Xiong, P Xu, M Xue - Molecules, 2015 - mdpi.com
… Asiatic acid (AA) and madecassic acid (MA), two natural pentacyclic triterpenoids mainly obtained from Centella asiatica (L.) Urban, have been found to possess many pharmacological …
Number of citations: 32 www.mdpi.com
X Xu, Y Wang, Z Wei, W Wei, P Zhao, B Tong… - Cell Death & …, 2017 - nature.com
… Furthermore, madecassic acid was identified as a PPARγ agonist, as it promoted … by madecassic acid was validated in mice with DSS-induced colitis. In conclusion, madecassic acid …
Number of citations: 78 www.nature.com
X Yun, Q Zhang, Y Fang, C Lv, Q Chen, Y Chu… - Biochemical …, 2022 - Elsevier
Introduction Madecassic acid (MA), a triterpene compound isolated from Centella Asiatica herbs, has previously been shown to attenuate colitis induced by DSS in mice. In the present …
Number of citations: 4 www.sciencedirect.com

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